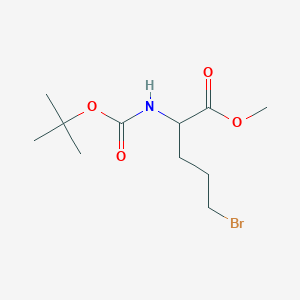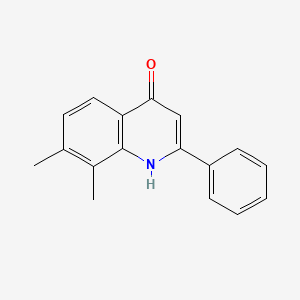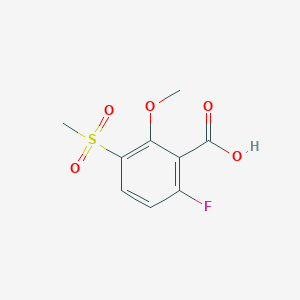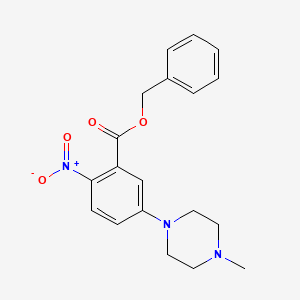
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate is a chemical compound that features a benzyl ester linked to a nitrobenzoate moiety, with a 4-methylpiperazine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by esterification with benzyl alcohol to form benzyl 2-nitrobenzoate. The final step involves the nucleophilic substitution of the nitro group with 4-methylpiperazine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and esterification steps, and the use of high-throughput screening for reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for ester hydrolysis.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: Benzyl 5-(4-Aminopiperazin-1-yl)-2-nitrobenzoate.
Substitution: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.
Oxidation: Benzyl 5-(4-Carboxypiperazin-1-yl)-2-nitrobenzoate.
Applications De Recherche Scientifique
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine ring can interact with various receptors and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 5-(4-Methylpiperazin-1-yl)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Benzyl 5-(4-Methylpiperazin-1-yl)-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate is unique due to its combination of a nitro group and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and chemical probes.
Propriétés
Formule moléculaire |
C19H21N3O4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
benzyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
InChI |
InChI=1S/C19H21N3O4/c1-20-9-11-21(12-10-20)16-7-8-18(22(24)25)17(13-16)19(23)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
JKCSHSMYUWGZPY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


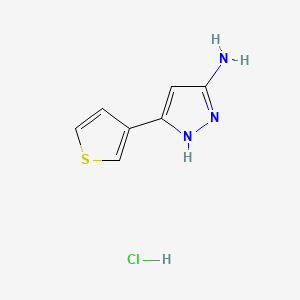
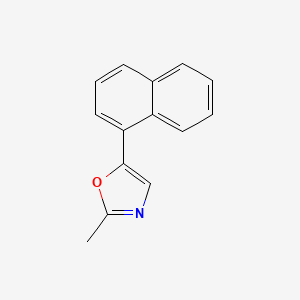
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
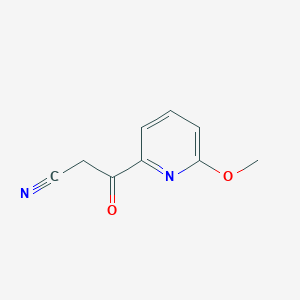
![2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline](/img/structure/B13709734.png)
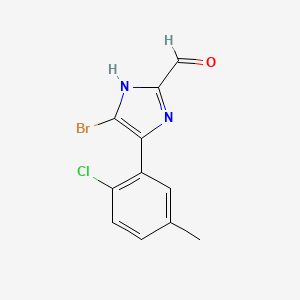
![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)
